Cas no 54173-36-3 (1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-one)

1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-one is a chlorinated dimethoxy acetophenone derivative with applications in organic synthesis and pharmaceutical intermediates. Its distinct structural features, including the chloro and methoxy substituents, enhance its reactivity in electrophilic and nucleophilic reactions, making it valuable for constructing complex molecular frameworks. The compound exhibits stability under standard conditions and demonstrates compatibility with a range of solvents and reagents. Its well-defined crystalline form ensures consistent purity, which is critical for precision in synthetic workflows. This compound is particularly useful in the development of agrochemicals, dyes, and specialty chemicals, where its functional groups contribute to tailored reactivity and selectivity.
1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-one structure
54173-36-3 structure
商品名:1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-one
CAS番号:54173-36-3
MF:C10H11O3Cl
メガワット:214.64554
CID:1588153
PubChem ID:2432593

1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(5-chloro-2,4-dimethoxyphenyl)ethanone
    • 1-(5-Chloro-2,4-dimethoxy-phenyl)-ethanone
    • ethanone, 1-(5-chloro-2,4-dimethoxyphenyl)-
    • 1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-one
    • STK661662
    • CS-0142403
    • Z56921109
    • SCHEMBL8894587
    • PGJNIQOOMMZXFU-UHFFFAOYSA-N
    • AKOS000118632
    • 54173-36-3
    • DTXSID80368635
    • SR-01000043982
    • 1-(5-Chloro-2,4-dimethoxyphenyl)-1-ethanone
    • 1-(5-Chloro-2,4-dimethoxy-phenyl)ethanone
    • E89716
    • MFCD03987979
    • EN300-05760
    • SR-01000043982-1
    • インチ: InChI=1S/C10H11ClO3/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-5H,1-3H3
    • InChIKey: PGJNIQOOMMZXFU-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)C1=CC(=C(C=C1OC)OC)Cl

計算された属性

  • せいみつぶんしりょう: 214.03973
  • どういたいしつりょう: 214.0396719g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

  • PSA: 35.53

1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-05760-10.0g
1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-one
54173-36-3 95.0%
10.0g
$1101.0 2025-02-21
Enamine
EN300-05760-0.1g
1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-one
54173-36-3 95.0%
0.1g
$66.0 2025-02-21
Enamine
EN300-05760-5g
1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-one
54173-36-3 95%
5g
$743.0 2023-10-28
A2B Chem LLC
AG40596-50mg
1-(5-Chloro-2,4-dimethoxyphenyl)ethanone
54173-36-3 95%
50mg
$80.00 2024-04-19
A2B Chem LLC
AG40596-100mg
1-(5-Chloro-2,4-dimethoxyphenyl)ethanone
54173-36-3 95%
100mg
$105.00 2024-04-19
1PlusChem
1P00DQWK-250mg
1-(5-CHLORO-2,4-DIMETHOXY-PHENYL)-ETHANONE
54173-36-3 95%
250mg
$171.00 2024-04-30
1PlusChem
1P00DQWK-50mg
1-(5-CHLORO-2,4-DIMETHOXY-PHENYL)-ETHANONE
54173-36-3 95%
50mg
$111.00 2024-04-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1213043-1g
1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-one
54173-36-3 97%
1g
¥2028.00 2024-05-09
A2B Chem LLC
AG40596-250mg
1-(5-Chloro-2,4-dimethoxyphenyl)ethanone
54173-36-3 95%
250mg
$132.00 2024-04-19
A2B Chem LLC
AG40596-1g
1-(5-Chloro-2,4-dimethoxyphenyl)ethanone
54173-36-3 95%
1g
$305.00 2024-04-19

1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-one 関連文献

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1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-oneに関する追加情報

Comprehensive Overview of 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-one (CAS No. 54173-36-3): Properties, Applications, and Industry Insights

1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-one (CAS No. 54173-36-3) is a specialized organic compound widely recognized for its unique structural features and versatile applications in pharmaceutical and chemical research. This chlorinated dimethoxy acetophenone derivative has garnered significant attention due to its role as a key intermediate in synthesizing bioactive molecules. With the rising demand for high-purity chemical intermediates, this compound is increasingly studied for its potential in drug discovery and material science.

The molecular structure of 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-one combines a chloro-substituted aromatic ring with methoxy groups and a ketone functional group, offering distinct reactivity patterns. Researchers frequently explore its electrophilic aromatic substitution properties, making it valuable for designing custom synthesis pathways. Recent publications highlight its utility in developing fluorescent probes and agrochemical precursors, aligning with trends in green chemistry and sustainable synthesis.

In the pharmaceutical sector, CAS 54173-36-3 is investigated for its potential as a building block in central nervous system (CNS) drug candidates. Its structural motifs resemble those found in neuroactive compounds, sparking interest in structure-activity relationship (SAR) studies. Analytical techniques like HPLC-MS and NMR spectroscopy are commonly employed to verify its purity, addressing the industry's emphasis on quality control standards.

From an industrial perspective, the synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)ethanone often involves Friedel-Crafts acylation followed by selective halogenation and methoxylation. Manufacturers optimize these processes to meet the growing demand for cost-effective batch production while minimizing environmental impact. Regulatory compliance with REACH and GMP guidelines remains a critical consideration for global suppliers.

Emerging applications include its use in organic electronics, where its electron-withdrawing groups contribute to charge transport properties. This aligns with current research trends in optoelectronic materials and OLED technologies. Additionally, its derivatives show promise in catalysis and metal-organic frameworks (MOFs), reflecting the compound's adaptability across multidisciplinary fields.

Frequently asked questions about 54173-36-3 include inquiries about its solubility profile (notably in polar aprotic solvents), storage conditions (typically under inert atmosphere), and scalable synthesis methods. These topics reflect the practical concerns of laboratory technicians and process chemists working with this fine chemical.

As analytical technologies advance, studies utilizing crystallography and computational chemistry provide deeper insights into the compound's molecular interactions. Such data supports the development of QSPR models for predicting its behavior in complex systems, a hot topic in cheminformatics communities.

The global market for chloro-dimethoxy acetophenone derivatives continues to expand, driven by R&D investments in targeted therapeutics and advanced materials. Suppliers increasingly emphasize technical documentation and custom synthesis services to meet diverse research needs, while academic institutions explore novel derivatization strategies to unlock further applications.

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